TC-DAPK 6 is primarily sourced from specialized chemical suppliers, such as Tocris Bioscience and BenchChem. It is classified under small molecule inhibitors targeting serine/threonine kinases, specifically within the DAPK family, which plays critical roles in regulating cell death and survival pathways .
The synthesis of TC-DAPK 6 involves organic synthesis techniques, although specific synthetic routes are not extensively documented in literature. Key steps typically include cyclization reactions and modifications of functional groups to achieve the desired chemical structure. The exact reaction conditions remain proprietary, but researchers have optimized these processes to ensure high yields and purity .
While detailed reaction conditions are not publicly available, standard practices in organic synthesis suggest the use of controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions during the synthesis process.
The molecular structure of TC-DAPK 6 features an oxazalone ring which contributes to its biological activity. The InChI key for TC-DAPK 6 is GFGMISOSPOPSHN-NOCYUORASA-N, and its SMILES representation is O=C1OC(/C=C/C3=CC=CC=C3)=N\C1=C/C2=CC=CN=C2. This structure is crucial for its interaction with target proteins, influencing both its potency and selectivity .
The compound exhibits a planar conformation that facilitates π-π stacking interactions with the ATP-binding site of DAPK1 and DAPK3, enhancing its inhibitory effects.
TC-DAPK 6 is stable under standard laboratory conditions but can undergo various chemical reactions:
Common reagents for these reactions include oxidants, reducing agents, and nucleophiles, with specific conditions tailored to achieve desired transformations .
TC-DAPK 6 functions as an ATP-competitive inhibitor that binds to the active sites of DAPK1 and DAPK3. By occupying these sites, it prevents ATP from binding, thereby inhibiting kinase activity. This action disrupts downstream signaling pathways associated with cell death and survival.
The inhibition of DAPK1 and DAPK3 by TC-DAPK 6 has implications for various cellular processes including apoptosis, autophagy, and inflammation. These kinases are involved in critical signaling cascades that regulate cellular responses to stress signals .
TC-DAPK 6 is primarily utilized in research settings to study the roles of DAPK family kinases in various biological processes such as apoptosis, cancer progression, neurodegenerative diseases, and inflammation. Its specificity makes it an important tool for elucidating the mechanisms by which these kinases contribute to disease pathology .
Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin (Ca²⁺/CaM)-regulated serine/threonine kinase that functions as a critical tumor suppressor across diverse tissue types. It maintains cellular homeostasis by coordinating key processes such as apoptosis, autophagy, and cytoskeletal reorganization [3] [8]. Structurally, DAPK1 contains an N-terminal kinase domain, a CaM autoregulatory segment, ankyrin repeats, a cytoskeleton-binding domain, and a C-terminal death domain. These domains enable its integration into multiple signaling cascades [4] [8].
Epigenetic silencing of DAPK1 via promoter hypermethylation is a hallmark of numerous cancers (e.g., leukemia, colorectal carcinoma), leading to loss of its tumor-suppressive functions [3]. Beyond oncology, DAPK1 dysregulation contributes to neurodegenerative pathologies like Alzheimer’s disease by phosphorylating Tau at Ser²⁶², which accelerates neurofibrillary tangle formation [4]. Its expression is highest in the hippocampus, explaining its critical role in neuronal survival pathways [4].
Table 1: Structural and Functional Domains of DAPK1
Domain | Function | Pathophysiological Impact |
---|---|---|
Kinase domain | Catalytic activity; substrate phosphorylation | Loss of function in cancer |
CaM-binding domain | Autoinhibition via Ser³⁰⁸ phosphorylation | Deregulation in ischemia/stroke |
Ankyrin repeats | Protein-protein interactions (e.g., with p53) | Impaired apoptosis in tumors |
Death domain | Recruitment of apoptotic effectors | Attenuated cell death in neurodegeneration |
DAPK1 acts as a master regulator of cell death and inflammation through kinase-dependent and -independent mechanisms:
DAPK1 also cross-talks with mitogen-activated protein kinases (MAPKs). For example, it potentiates JNK/p38 stress pathways while inhibiting pro-survival ERK signaling, further polarizing cells toward death under inflammatory conditions [4].
Therapeutic targeting of DAPK1 is compelling due to its:
Table 2: Disease Contexts for DAPK1-Targeted Therapy
Disease Category | Mechanism of DAPK1 Dysregulation | Therapeutic Goal |
---|---|---|
Solid tumors | Promoter hypermethylation | Reactivate tumor suppression/apoptosis |
Autoimmunity | Impaired HIF-1α degradation | Attenuate Th17 differentiation and IL-17 production |
Neurodegeneration | Tau hyperphosphorylation | Inhibit kinase activity to slow neuronal loss |
Metastatic cancer | TRIM25-DDX20 axis dysregulation | Restore DDX20 stability to block CDC42-driven invasion |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8